molecular formula C13H18N2 B15133388 2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B15133388
M. Wt: 202.30 g/mol
InChI Key: XCBBWJULNNHATE-UHFFFAOYSA-N
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Description

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic hydrogenation and high-pressure techniques to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine
  • (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid
  • Indole-3-acetic acid

Uniqueness

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the ethanamine side chain also adds to its distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2/h4-5,15H,6-7,14H2,1-3H3

InChI Key

XCBBWJULNNHATE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C

Origin of Product

United States

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